molecular formula C10H19NO B13188147 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL

Cat. No.: B13188147
M. Wt: 169.26 g/mol
InChI Key: HZAFPACDVRRTBU-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL is a compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a cyclopentane ring substituted with a cyclobutyl group containing an aminomethyl moiety and a hydroxyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves several steps, typically starting with the preparation of the cyclobutyl and cyclopentyl precursors. The aminomethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial production methods for this compound are not well-documented, as it is mainly synthesized in laboratory settings for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields cyclopentanone derivatives .

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL can be compared with other similar compounds, such as:

    Cyclopentanol: A simpler compound with a hydroxyl group attached to a cyclopentane ring.

    Cyclobutanol: Contains a hydroxyl group attached to a cyclobutane ring.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]cyclopentan-1-ol

InChI

InChI=1S/C10H19NO/c11-8-9(4-3-5-9)10(12)6-1-2-7-10/h12H,1-8,11H2

InChI Key

HZAFPACDVRRTBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2(CCC2)CN)O

Origin of Product

United States

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